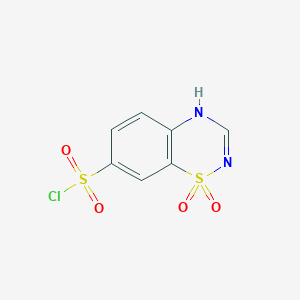

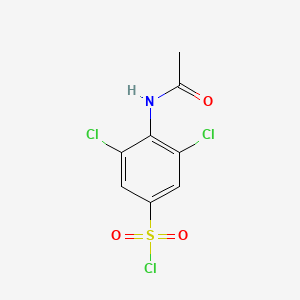

1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride is a chemical compound with the CAS Number: 1235440-98-8 . It has a molecular weight of 280.71 .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been a focus of research for many years . In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds . In 2011, Pirotte et al. synthesized novel 1,4,2-dithiazine 1,1-dioxides and tested them as ATP-sensitive potassium channel activators .Molecular Structure Analysis

The molecular structure of 1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride includes a benzothiadiazine ring, which is a parent thiadiazine structure . The sulfur atom in this structure is adjacent to at least one ring nitrogen atom .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound “1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride” belongs to the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds. This class of compounds has been reported to have various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activities of these compounds are influenced by the functional groups attached to the ring .

Aldose Reductase Inhibition

In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds and screened these compounds as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications.

Antimicrobial and Antiviral Activities

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which includes “1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride”, has been reported to have antimicrobial and antiviral activities . The activities of these compounds are influenced by the functional groups attached to the ring .

Antihypertensive Activity

Compounds in the 1,2,4-benzothiadiazine-1,1-dioxide class, including “1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride”, have been reported to have antihypertensive activity . For example, Benzthiazide, a derivative of this class of compounds, is used to treat hypertension . It promotes water loss from the body by inhibiting Na+/Cl- reabsorption from the distal convoluted tubules in the kidneys .

Antidiabetic Activity

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds has been reported to have antidiabetic activity . The activities of these compounds are influenced by the functional groups attached to the ring .

Anticancer Activity

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which includes “1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride”, has been reported to have anticancer activities . The activities of these compounds are influenced by the functional groups attached to the ring .

KATP Channel Activators

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which includes “1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride”, has been reported to have activity as KATP channel activators . KATP channels play key roles in many physiological processes, including the regulation of insulin secretion and vascular tone .

AMPA Receptor Modulators

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds has been reported to have activity as AMPA receptor modulators . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Antiviral Activity

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which includes “1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride”, has been reported to have antiviral activities . The activities of these compounds are influenced by the functional groups attached to the ring .

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which includes “1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride”, has been reported to have antimicrobial activities . The activities of these compounds are influenced by the functional groups attached to the ring .

Eigenschaften

IUPAC Name |

1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4S2/c8-15(11,12)5-1-2-6-7(3-5)16(13,14)10-4-9-6/h1-4H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJHAVLCGMKZBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)N=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2805648.png)

![tert-Butyl 4-imino-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2805652.png)

![5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2805656.png)

![N-benzyl-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2805657.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2805659.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2805661.png)

![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid](/img/structure/B2805662.png)

![2-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B2805668.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2805670.png)

![2-mercapto-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2805671.png)